The Physicochemical and Mechanistic Profile of 1-Pentene-1,1-d2: A Technical Guide for Advanced Isotopic Studies
The Physicochemical and Mechanistic Profile of 1-Pentene-1,1-d2: A Technical Guide for Advanced Isotopic Studies
Executive Summary
In the fields of organometallic catalysis, polymer chemistry, and drug development, isotopic labeling serves as a critical diagnostic tool for elucidating complex reaction mechanisms. 1-Pentene-1,1-d2 (CAS: 69702-03-0) is a specifically deuterated isotopologue of 1-pentene where the two terminal vinylic protons have been replaced by deuterium. This precise structural modification leaves the steric bulk and macroscopic physical properties of the molecule virtually unchanged while profoundly altering its spectroscopic signatures and reaction kinetics.
This whitepaper provides an in-depth analysis of the physicochemical properties of 1-pentene-1,1-d2, outlines self-validating synthetic and analytical protocols, and explores the causality behind its use in mapping kinetic isotope effects (KIE) and transition-metal insertion pathways.
Physicochemical Framework: Isotopic Effects on Macroscopic Properties
The substitution of protium ( 1 H) with deuterium ( 2 H) at the terminal carbon of 1-pentene introduces a mass variance without altering the electron cloud distribution. To understand the physical behavior of 1-pentene-1,1-d2, it must be benchmarked against its unlabeled counterpart.
Comparative Quantitative Data
| Property | 1-Pentene (Unlabeled) | 1-Pentene-1,1-d2 |
| CAS Number | 109-67-1 | 69702-03-0 |
| Molecular Formula | C₅H₁₀ | C₅H₈D₂ |
| Molecular Weight | 70.13 g/mol | 72.15 g/mol |
| Boiling Point (at 760 mmHg) | 30 °C (86 °F) | ~30 °C |
| Density (at 20 °C) | 0.641 g/mL | ~0.659 g/mL (Calculated) |
| Flash Point | -28.9 °C (-20 °F) | -28.9 °C |
| Isotopic Exact Mass | 70.078 Da | 72.091 Da |
Data synthesized from and .
The Causality of Physical Property Retention
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Density Increase: The molar volume of 1-pentene-1,1-d2 is identical to unlabeled 1-pentene because the van der Waals radii and orbital hybridization ( sp2 and sp3 ) remain unchanged. However, the addition of two neutrons increases the molecular weight by ~2.8%, directly causing a proportional increase in liquid density.
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Static Boiling Point: Intermolecular dispersion forces (London forces) dictate the boiling point of aliphatic alkenes. Because these forces rely entirely on electron cloud polarizability—which is unaffected by nuclear mass—the boiling point exhibits a negligible inverse isotope effect, remaining at an extremely volatile 30 °C.
Synthetic Methodology: Precision Terminal Deuteration
To utilize 1-pentene-1,1-d2 as an accurate mechanistic probe, researchers must ensure >98% isotopic purity strictly at the C1 position.
Causality of Method Choice: Traditional alkyne reduction (e.g., reacting 1-pentyne with D₂ over Lindlar's catalyst) is fundamentally flawed for this application; it yields 1,2-dideuterioalkenes and suffers from over-reduction. Instead, a Wittig olefination using a pre-deuterated ylide is the gold standard, as it irreversibly locks the deuterium atoms exclusively at the terminal position.
Protocol: Synthesis via Wittig Olefination
This protocol is designed as a self-validating system; the visual cues during the reaction directly indicate the success of the intermediate formation.
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Ylide Generation: Suspend 1.0 equivalent of methyl-d3-triphenylphosphonium bromide (Ph₃PCD₃Br, >98% D) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.
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Causality: Argon prevents atmospheric moisture from quenching the highly basic ylide, which would prematurely revert the reagent to triphenylphosphine oxide and deuterated methane.
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Deprotonation: Slowly add 1.05 equivalents of sodium bis(trimethylsilyl)amide (NaHMDS) at 0 °C. The suspension will immediately transition to a vibrant yellow solution, visually validating the formation of the methylenetriphenylphosphorane-d2 ylide.
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Carbonyl Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Dropwise add 1.0 equivalent of freshly distilled butanal (butyraldehyde).
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Causality: Cryogenic temperatures prevent competing aldol condensation of the aldehyde and ensure a controlled formation of the oxaphosphetane intermediate.
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Cryogenic Isolation: Because the product boils at 30 °C, standard rotary evaporation will cause total product loss. Connect the reaction flask to a vacuum line equipped with a liquid nitrogen-cooled receiving trap. Apply a mild static vacuum to co-distill the highly volatile 1-pentene-1,1-d2 alongside the THF, followed by fractional distillation through a chilled Vigreux column.
Spectroscopic Signatures & Self-Validating Protocols
The integrity of the synthesized 1-pentene-1,1-d2 must be validated through a multi-modal spectroscopic workflow. This acts as the ultimate quality control checkpoint before deployment in mechanistic studies.
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¹H NMR Causality: In unlabeled 1-pentene, the terminal vinylic protons appear as a distinct multiplet at ~4.9–5.0 ppm. In the deuterated product, this signal must be completely absent. The internal vinylic proton (~5.8 ppm) will shift slightly and broaden due to weak scalar coupling with the adjacent deuterium atoms.
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¹³C NMR Causality: The terminal C1 carbon will split into a distinct quintet . Because deuterium has a nuclear spin of I=1 , the multiplicity formula ( 2nI+1 ) for two deuterium atoms yields 2(2)(1)+1=5 . Observing this quintet (with a coupling constant JCD≈24 Hz) is definitive proof of 1,1-d2 incorporation.
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FT-IR Causality: Hooke's law dictates that bond stretching frequency is inversely proportional to the square root of the reduced mass. Replacing hydrogen with deuterium nearly doubles the reduced mass of the terminal C-X bonds, causing the vinylic C-H stretch (~3080 cm⁻¹) to shift dramatically to a C-D stretch at ~2250 cm⁻¹.
Caption: Workflow for the spectroscopic validation of terminal deuterium incorporation in 1-pentene-1,1-d2.
Mechanistic Applications in Catalysis and Drug Development
In pharmaceutical process chemistry and materials science, 1-pentene-1,1-d2 is deployed to probe the transition states of organometallic reactions, such as olefin metathesis, hydroformylation, and polymerization.
Tracking "Chain Walking" and Isomerization
When exposed to late transition-metal catalysts (e.g., Pd, Pt, or Ir), terminal alkenes often undergo rapid isomerization to internal alkenes. By utilizing 1-pentene-1,1-d2, researchers can track the exact trajectory of the metal center. As documented in foundational, if the catalyst operates via a metal-hydride insertion/β-hydride elimination pathway, the deuterium label will "scramble" from the terminal C1 position to the internal C2 position.
Analyzing the resulting isomerized product via 2 H (Deuterium) NMR allows chemists to calculate the precise rates of migratory insertion versus dissociation, directly informing the design of more selective drug-synthesis catalysts.
Caption: Organometallic migratory insertion and β-hydride elimination tracking deuterium scrambling.
Kinetic Isotope Effects (KIE)
If the rate-determining step of a catalytic cycle involves the cleavage of the terminal vinylic C-H bond, replacing it with a C-D bond will significantly slow the reaction rate due to the lower zero-point energy of the heavier C-D bond. By comparing the reaction rate of standard 1-pentene to 1-pentene-1,1-d2, researchers can calculate the primary KIE ( kH/kD ), providing definitive proof of the transition state geometry.
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 90475000, 1-Pentene-1,1-D2." PubChem. Available at:[Link]
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Flood, T. C., & Statler, J. A. "Synthesis, characterization, and rearrangements of [(1-methylcyclobutyl)methyl]platinum(II) complexes. Very mild ring-strain-induced carbon-carbon activation." Organometallics, 1984. Available at:[Link]
